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molecular formula C16H33N4P B063797 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine CAS No. 161118-67-8

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Cat. No. B063797
M. Wt: 312.43 g/mol
InChI Key: PVNUIRUAPVSSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

Anhydrous dioxane is added, under argon, to a mixture of 2.5 g of methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate 4 (example 1) and 0.785 g of phenylboronic acid. After the addition of 250 mg of dichloropalladium (dppf) and 4.09 g of BTPP, the mixture is refluxed for 20 h, and then cooled to ambient temperature. The mixture is filtered on silica gel, elution being carried out with ethyl acetate. The solvent is evaporated off under vacuum and the residue is triturated with an ethyl acetate/heptane mixture so as to obtain 1.6 g of methyl 2-(methylsulfanyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate in the form of a whitish precipitate.
Name
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
dichloropalladium
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0.785 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[S:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[C:9](OS(C(F)(F)F)(=O)=O)[C:7]=2[N:8]=1.[C:24]1(B(O)O)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CC(N=P(N1CCCC1)(N1CCCC1)N1CCCC1)(C)C>Cl[Pd]Cl.O1CCOCC1>[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[S:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[C:9]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
Name
dichloropalladium
Quantity
250 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CSC=1N=CC2=C(N1)C(=C(S2)C(=O)OC)OS(=O)(=O)C(F)(F)F
Name
Quantity
0.785 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on silica gel, elution
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is triturated with an ethyl acetate/heptane mixture so as

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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